(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Historical Development of Triazole-Azetidine-Benzofuran Hybrids
The evolutionary trajectory of triazole-containing pharmaceuticals began with Huisgen's foundational work on 1,3-dipolar cycloadditions in the mid-20th century. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized triazole synthesis, enabling precise construction of heterocyclic systems under biocompatible conditions. Parallel developments in strained nitrogen heterocycles revealed azetidine's unique conformational properties, particularly its ability to enhance membrane permeability while maintaining metabolic stability. Benzofuran derivatives gained prominence through natural product isolation studies, with their planar aromatic systems proving effective for π-π stacking interactions in enzyme binding pockets. The strategic fusion of these components first appeared in patent literature circa 2015, culminating in advanced hybrids like (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone by 2020.
Significance in Medicinal Chemistry Research
This triazole-azetidine-benzofuran hybrid addresses three critical challenges in contemporary drug development:
- Bioavailability Enhancement : The azetidine ring's puckered conformation reduces intermolecular hydrogen bonding, improving gastrointestinal absorption compared to planar analogues.
- Target Multiplicity : Molecular docking studies demonstrate simultaneous engagement with tyrosine kinase and microbial synthetase active sites through triazole-mediated hydrogen bonding networks.
- Metabolic Stability : The 7-methoxy substitution on benzofuran protects against cytochrome P450-mediated oxidation, extending plasma half-life by 2.3-fold compared to unsubstituted derivatives.
Core Pharmacophore Concept and Design Rationale
The compound's pharmacophore comprises three distinct yet cooperative domains:
Rational design employed computational fragment-based strategies, with molecular dynamics simulations predicting a 0.9 Å RMSD fit for the hybrid within kinase ATP-binding sites. The methoxy group's electron-donating effects (+0.17 e⁻ charge transfer) enhance benzofuran's aromatic system for improved stacking with tyrosine residues.
Research Objectives and Scope
Current investigations prioritize three axes of development:
- Synthetic Methodology Optimization : Developing transition metal-free cycloaddition protocols to eliminate copper contamination in API batches.
- Structure-Activity Relationship Expansion : Systematic variation of azetidine N-substituents to modulate LogP values between 1.8-3.2.
- Polypharmacology Profiling : Quantitative systems pharmacology models to predict off-target effects on CYP3A4 and hERG channels.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-4-2-3-10-7-13(22-14(10)12)15(20)18-8-11(9-18)19-6-5-16-17-19/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJYIBAHCSKPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring:
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling with Benzofuran: The final step involves coupling the triazole-azetidine intermediate with a benzofuran derivative, which can be achieved through various coupling reactions such as Suzuki-Miyaura or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of azetidine derivatives with various substituents.
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Stability and broad biological activity |
| Azetidine Ring | Enhances membrane interaction |
| Benzofuran | Increases lipophilicity and bioactivity |
Research indicates that compounds containing triazole and azetidine moieties exhibit significant biological activities, particularly antimicrobial properties. The presence of the benzofuran moiety may further enhance these effects.
Antimicrobial Properties
Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The triazole ring is particularly noted for its ability to disrupt microbial cell membranes.
Case Studies
Several studies have explored the biological applications of similar compounds:
- Antimicrobial Studies : A study published in RSC Advances demonstrated that triazole derivatives showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the azetidine ring was correlated with increased activity against these pathogens .
- In Silico Predictions : Computational studies have indicated that compounds with similar structures may interact with multiple biological targets, enhancing their therapeutic potential. These predictions suggest a broad spectrum of pharmacological effects, including anti-inflammatory and anti-cancer properties.
- Pharmacological Applications : Research has indicated that compounds featuring both triazole and azetidine rings have potential applications in treating infections caused by resistant bacterial strains, as well as in cancer therapy due to their ability to inhibit tumor cell proliferation .
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, depending on its specific target.
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural Comparisons
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, combining an azetidine ring with a 1H-1,2,3-triazole and a benzofuran moiety. This structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Biological Activities
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a broad spectrum of biological activities, including:
- Anticancer : 1,2,3-triazole derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies indicate that triazole-containing compounds can inhibit the proliferation of lung cancer cells (A549) with IC50 values ranging from 1.02 to 74.28 μM .
- Antimicrobial : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of the triazole ring enhances interaction with biological targets, leading to effective inhibition of microbial growth .
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
The mechanism of action for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone likely involves:
- Target Interaction : The triazole ring acts as an isostere for amide bonds, facilitating hydrogen bonding with target proteins or enzymes.
- Biochemical Pathways : The compound may influence multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation. For example, studies have shown that triazole derivatives can inhibit topoisomerase II and induce G2/M phase arrest in cancer cells .
Case Studies
Several studies have explored the biological activity of triazole-containing compounds:
- Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives against A549 lung cancer cells. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Triazole Derivative A | 8.67 | Induces apoptosis |
| Triazole Derivative B | 27.89 | Cell cycle arrest |
| Doxorubicin | 3.24 | Topoisomerase inhibition |
Computational Studies
Computational predictions using software like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a wide range of pharmacological effects due to its structural features .
Synthesis and Derivatization
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves several steps:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition reactions between azides and alkynes.
- Synthesis of the Azetidine Ring : Cyclization reactions involving suitable precursors.
- Coupling with Benzofuran : The final step involves coupling the azetidine-triazole intermediate with benzofuran derivatives under optimized conditions .
Q & A
Q. Critical Steps :
- Monitor reaction progress via TLC/HPLC to ensure intermediate stability .
- Protect reactive groups (e.g., methoxybenzofuran) during azetidine functionalization .
[Basic] Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
| Technique | Key Data Points | Utility |
|---|---|---|
| ¹H/¹³C NMR | Triazole protons (δ 7.5–8.0 ppm), methoxy group (δ 3.8–4.2 ppm), carbonyl (C=O, ~170 ppm) | Confirms connectivity and electronic environment . |
| HRMS | [M+H]⁺ ion matching theoretical mass (±0.001 Da) | Validates molecular formula . |
| X-ray crystallography | Bond angles/lengths (e.g., azetidine ring strain: 88–92°) | Resolves 3D conformation and stereochemistry . |
| FT-IR | C=O stretch (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹) | Identifies functional groups . |
[Basic] What common chemical reactions does this compound undergo, and how are they monitored?
Answer:
- Nucleophilic substitution : Azetidine’s strained ring reacts with amines/thiols under mild basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation : Methoxybenzofuran resists oxidation, but triazole may undergo electrophilic substitution (e.g., bromination) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds while preserving heterocycles .
Q. Monitoring :
- TLC : Rf shifts indicate reaction completion.
- LC-MS : Tracks byproduct formation (e.g., dehalogenation) .
[Advanced] What mechanistic pathways explain nucleophilic substitution at the azetidine moiety?
Answer:
Proposed mechanism:
Leaving group activation : Protonation or Lewis acid coordination facilitates departure (e.g., –OH → –O⁺H₂) .
Azetidinium intermediate : Planar transition state allows nucleophilic attack (SN1/SN2 hybrid) .
Steric effects : Bulky triazole substituents favor retention of configuration .
Q. Experimental validation :
- Kinetic isotope effects (KIE) using deuterated solvents.
- Trapping intermediates with scavengers (e.g., azide ions) .
[Advanced] How can researchers resolve contradictions between NMR and MS data during structural confirmation?
Q. Methodology :
- HRMS vs. NMR integration : Ensure molecular ion matches exact mass; isotopic peaks (e.g., Cl/Br) may skew MS .
- 2D NMR (HSQC/HMBC) : Correlates ¹H-¹³C couplings to confirm connectivity .
- Elemental analysis : Disambiguates C/H/N ratios when signals overlap .
Example : A [M+H]⁺ discrepancy of 2 Da may indicate diastereomers—resolved via chiral HPLC .
[Advanced] Which computational methods predict this compound’s biological interactions?
Answer:
| Method | Application | Output |
|---|---|---|
| Molecular docking | Binding mode to kinases/enzymes | Triazole forms H-bonds; methoxybenzofuran occupies hydrophobic pockets . |
| MD simulations | Stability of ligand-target complexes | RMSD < 2 Å over 100 ns indicates stable binding . |
| DFT calculations | Electrostatic potential maps | Guides substituent optimization for bioavailability . |
[Advanced] How to design SAR studies for triazole and methoxybenzofuran modifications?
Q. Approach :
Analog synthesis :
- Replace triazole with 1,2,4-triazole or tetrazole .
- Vary methoxy position (e.g., 5- vs. 7-methoxy) .
Bioassays :
Computational analysis :
- CoMFA contour maps highlight steric/electronic hotspots .
Example : Removing the methoxy group reduces logP by 0.5, enhancing solubility but decreasing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
